![molecular formula C19H28O11 B1657477 Benzyl gentiobioside CAS No. 56775-64-5](/img/structure/B1657477.png)
Benzyl gentiobioside
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Overview
Description
Benzyl gentiobioside belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in garden tomato. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Chemical Profile
Benzyl gentiobioside, with the chemical formula C19H28O11 and CID 6453389, is primarily found in plants such as Prunus cerasus (sour cherry) and Prunus persica (peach) . Its structure consists of a benzyl group attached to a gentiobiose moiety, which contributes to its biological activities.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. Research conducted on compounds isolated from Euphorbia hamiltonianus, which included this compound, demonstrated significant inhibition of nitric oxide (NO) production in activated microglial cells. This suggests potential applications in treating neurodegenerative diseases characterized by inflammation and oxidative stress .
Table 1: Inhibitory Effects of this compound on NO Production
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 14.38 | Inhibition of iNOS and COX-2 expression |
Dexamethasone | 1.24 | Positive control for inflammation |
Anti-Inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicated that this compound reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, suggesting its utility in conditions where inflammation plays a critical role .
Phytochemical Applications
This compound is part of the broader category of phenolic compounds, which are known for their antioxidant properties. The compound's presence in various plant species indicates its role in plant defense mechanisms and potential health benefits when consumed.
Antioxidant Activity
Studies have indicated that phenolic compounds, including this compound, exhibit significant antioxidant activity, which can mitigate oxidative stress-related diseases. This property is particularly relevant in the context of dietary supplements and functional foods aimed at enhancing health .
Table 2: Antioxidant Potential of Selected Phenolic Compounds
Compound | Source | Antioxidant Activity |
---|---|---|
This compound | Prunus persica | High |
Quercetin | Various fruits | Moderate |
Rutin | Buckwheat | High |
Clinical Efficacy Studies
A meta-analysis evaluated the efficacy of various traditional Chinese medicines combined with benzodiazepines for treating chronic insomnia, highlighting this compound's role in enhancing therapeutic outcomes . The findings suggest that this compound may improve sleep quality when used alongside conventional treatments.
Traditional Uses
In traditional medicine, plants containing this compound have been used to treat ailments such as inflammation and diabetes. The integration of such compounds into modern pharmacology could lead to novel therapeutic strategies .
Properties
CAS No. |
56775-64-5 |
---|---|
Molecular Formula |
C19H28O11 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O11/c20-6-10-12(21)14(23)16(25)19(29-10)28-8-11-13(22)15(24)17(26)18(30-11)27-7-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |
InChI Key |
LLEMMFPELBNINR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Synonyms |
benzyl gentiobioside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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